REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([Br:11])[C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-])=O)[C:3]=1[OH:15]>CCO>[Br:1][C:2]1[C:3]([OH:15])=[C:4]([NH2:12])[C:5](=[C:9]([Br:11])[CH:10]=1)[C:6]([OH:8])=[O:7]
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Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=O)O)C(=C1)Br)[N+](=O)[O-])O
|
Name
|
PtS2
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
Filtration and evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
gave a crude product (3.69 g) which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, toluene-EtOAc)
|
Type
|
CUSTOM
|
Details
|
Treatment with activated charcoal in MeOH and crystallization from MeOH/H2O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(C(=O)O)=C(C1)Br)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |